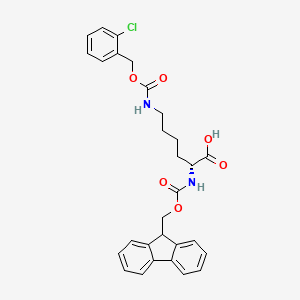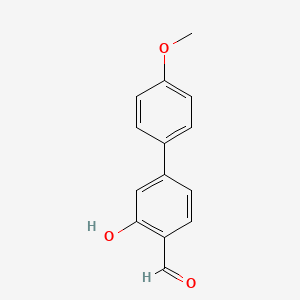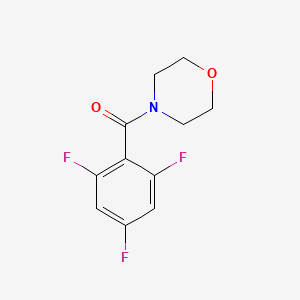
tert-butyl N-(4-bromo-2,6-dichlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(4-bromo-2,6-dichlorophenyl)carbamate: is an organic compound with the molecular formula C11H12BrCl2NO2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-bromo-2,6-dichlorophenyl)carbamate typically involves the reaction of 4-bromo-2,6-dichloroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using large-scale chromatography or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: tert-Butyl N-(4-bromo-2,6-dichlorophenyl)carbamate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as azides, nitriles, or other substituted derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Hydrolysis: The corresponding amine and carbon dioxide.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: tert-Butyl N-(4-bromo-2,6-dichlorophenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used in catalytic reactions to facilitate the formation of carbon-carbon or carbon-heteroatom bonds.
Biology:
Enzyme Inhibition Studies: The compound is used to study the inhibition of specific enzymes, providing insights into enzyme function and regulation.
Protein Labeling: It can be used to label proteins for various biochemical assays.
Medicine:
Drug Development: this compound is explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Research: It is investigated for its potential therapeutic effects in various diseases.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Agriculture: It is explored for its potential use in agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(4-bromo-2,6-dichlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
- tert-Butyl N-(4-bromobutyl)carbamate
- 4-Bromo-2,6-di-tert-butylphenol
- tert-Butyl (4-bromophenyl)carbamate
Comparison:
- tert-Butyl N-(4-bromo-2,6-dichlorophenyl)carbamate is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with biological targets.
- tert-Butyl N-(4-bromobutyl)carbamate lacks the chlorine atoms, which may result in different chemical and biological properties.
- 4-Bromo-2,6-di-tert-butylphenol has a similar structure but lacks the carbamate group, affecting its reactivity and potential applications.
- tert-Butyl (4-bromophenyl)carbamate is similar but does not have the dichloro substitution, which can alter its chemical behavior and interactions.
Propiedades
IUPAC Name |
tert-butyl N-(4-bromo-2,6-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrCl2NO2/c1-11(2,3)17-10(16)15-9-7(13)4-6(12)5-8(9)14/h4-5H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHAQCUMLHECGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1Cl)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



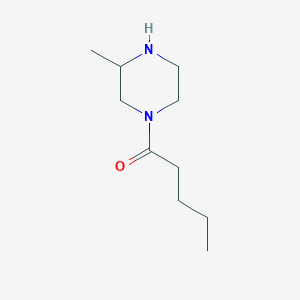

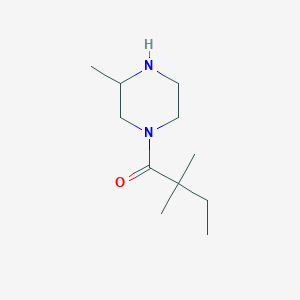

phenyl](hydroxy)boranyl}oxy)borinic acid](/img/structure/B6334581.png)
